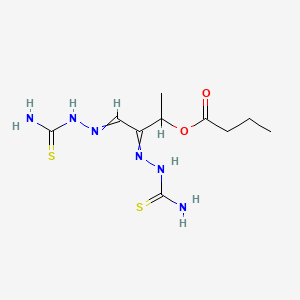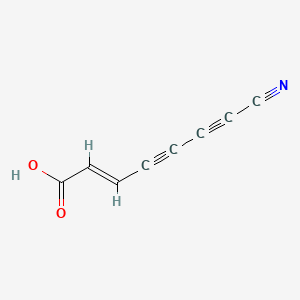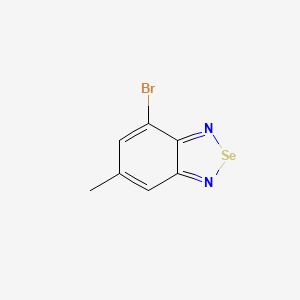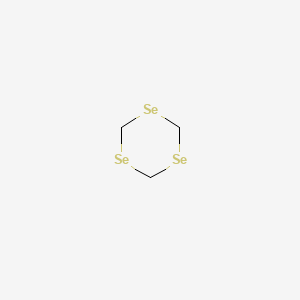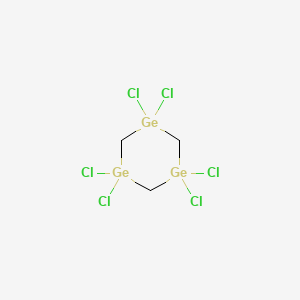
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane is a chemical compound characterized by the presence of six chlorine atoms and three germanium atoms arranged in a unique structure
Preparation Methods
The synthesis of 1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane typically involves the reaction of germanium tetrachloride with a suitable reducing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane can be compared with other similar compounds, such as:
1,1,3,3,5,5-Hexachloro-1,3,5-trisilacyclohexane: This compound contains silicon atoms instead of germanium atoms.
1,1,1,3,5,5-Hexachloropentane: This compound has a different carbon backbone structure.
1,1,1,3,3,3-Hexachloropropane: This compound has a simpler structure with fewer carbon atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine and germanium atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1077-33-4 |
|---|---|
Molecular Formula |
C3H6Cl6Ge3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1,1,3,3,5,5-hexachloro-1,3,5-trigerminane |
InChI |
InChI=1S/C3H6Cl6Ge3/c4-10(5)1-11(6,7)3-12(8,9)2-10/h1-3H2 |
InChI Key |
UVZBUHFPVKOIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1[Ge](C[Ge](C[Ge]1(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


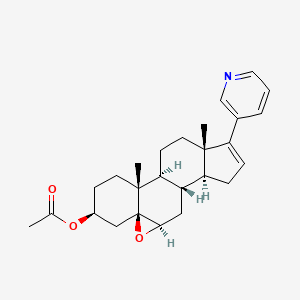
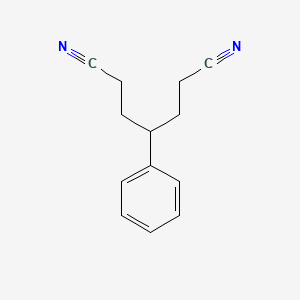

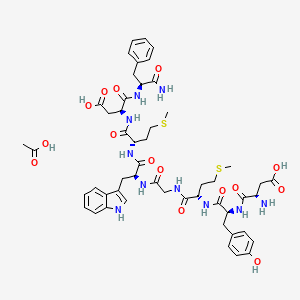
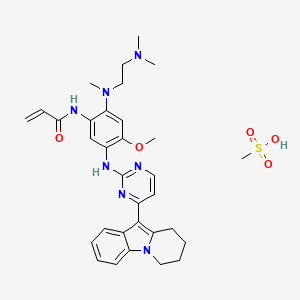
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)

![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)

